molecular formula C6H9ClO3S B13275292 3,4-Dihydro-2H-pyran-6-ylmethanesulfonyl chloride

3,4-Dihydro-2H-pyran-6-ylmethanesulfonyl chloride

Cat. No.: B13275292
M. Wt: 196.65 g/mol
InChI Key: WMCNVWQIISFOLP-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyran-6-ylmethanesulfonylchloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a 3,4-dihydro-2H-pyran ring attached to a methanesulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-pyran-6-ylmethanesulfonylchloride typically involves the reaction of 3,4-dihydro-2H-pyran with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3,4-Dihydro-2H-pyran+Methanesulfonyl chloride3,4-Dihydro-2H-pyran-6-ylmethanesulfonylchloride\text{3,4-Dihydro-2H-pyran} + \text{Methanesulfonyl chloride} \rightarrow \text{3,4-Dihydro-2H-pyran-6-ylmethanesulfonylchloride} 3,4-Dihydro-2H-pyran+Methanesulfonyl chloride→3,4-Dihydro-2H-pyran-6-ylmethanesulfonylchloride

Industrial Production Methods

Industrial production of 3,4-Dihydro-2H-pyran-6-ylmethanesulfonylchloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyran-6-ylmethanesulfonylchloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.

    Reduction: Reduction of the sulfonyl chloride group can yield sulfinyl or thiol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

    Thiols: Formed by reduction.

Scientific Research Applications

3,4-Dihydro-2H-pyran-6-ylmethanesulfonylchloride has several applications in scientific research:

    Organic Synthesis:

    Medicinal Chemistry: Employed in the synthesis of sulfonamide-based drugs and bioactive compounds.

    Polymer Chemistry: Utilized in the modification of polymers to introduce sulfonyl functionalities, enhancing their properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-pyran-6-ylmethanesulfonylchloride involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic attack by various nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: Lacks the 3,4-dihydro-2H-pyran ring but shares the sulfonyl chloride functionality.

    Tosyl Chloride: Contains a toluene ring instead of the 3,4-dihydro-2H-pyran ring.

    Trifluoromethanesulfonyl Chloride: Contains a trifluoromethyl group instead of the methanesulfonyl group.

Uniqueness

3,4-Dihydro-2H-pyran-6-ylmethanesulfonylchloride is unique due to the presence of the 3,4-dihydro-2H-pyran ring, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C6H9ClO3S

Molecular Weight

196.65 g/mol

IUPAC Name

3,4-dihydro-2H-pyran-6-ylmethanesulfonyl chloride

InChI

InChI=1S/C6H9ClO3S/c7-11(8,9)5-6-3-1-2-4-10-6/h3H,1-2,4-5H2

InChI Key

WMCNVWQIISFOLP-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(OC1)CS(=O)(=O)Cl

Origin of Product

United States

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